molecular formula C19H25ClN2O2S2 B2666455 2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1396856-14-6

2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No. B2666455
CAS RN: 1396856-14-6
M. Wt: 412.99
InChI Key: VBELOQPELVKFQO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H25ClN2O2S2 and its molecular weight is 412.99. The purity is usually 95%.
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Scientific Research Applications

Dopamine D4 Receptor Ligands

Research on structurally related compounds has identified potent ligands for the human dopamine D4 receptor, emphasizing the importance of specific substituents and structural motifs for receptor affinity and selectivity. The systematic exploration of structural variations led to the discovery of compounds with significant selectivity towards D4 over D2 and D3 receptors, suggesting potential applications in designing therapeutics targeting neuropsychiatric disorders. For instance, modifications of the aromatic heterocycle and lipophilic groups on the basic nitrogen have been shown to improve affinities and selectivities, highlighting the compound's relevance in the context of dopamine receptor studies (Rowley et al., 1997).

Ionic Thiol Addition to Acetylenic Ketones

The compound's related chemistry has been utilized in the stereochemical study of ionic thiol addition to acetylenic ketones, providing insights into reaction mechanisms and stereochemical outcomes. Such research is pivotal for the synthesis of stereochemically defined thioethers, which are valuable intermediates in organic synthesis and pharmaceutical development (Omar & Basyouni, 1974).

Isoxazole-Thiolane Hybrids Synthesis

Innovative synthetic methodologies involving the compound's related structures have been developed for the synthesis of functionalized isoxazole-thiolane hybrids. These methods employ Knoevenagel condensation followed by domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions, highlighting the compound's relevance in synthesizing biologically active molecules (Nagaraju et al., 2015).

Antimicrobial Activity

Related compounds have been synthesized and evaluated for antimicrobial activities, demonstrating the potential of the compound's structural framework in developing new antimicrobial agents. Such research contributes to the ongoing search for novel compounds to combat resistant microbial strains (Bektaş et al., 2010).

PPARpan Agonist Synthesis

An efficient synthesis route has been developed for a potent PPARpan agonist, demonstrating the compound's related structures' applicability in medicinal chemistry and drug development. This research illustrates the compound's potential in the synthesis of therapeutics targeting peroxisome proliferator-activated receptors (PPARs), which are critical in regulating cellular metabolism (Guo et al., 2006).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2S2/c1-19(2,24-16-5-3-15(20)4-6-16)17(23)22-10-7-14(8-11-22)13-26-18-21-9-12-25-18/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELOQPELVKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)CSC2=NCCS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one

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